Methyl 2-(2-aminoethyl)-5-methylthiazole-4-carboxylate
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Overview
Description
Methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminoethanethiol with methyl 2-bromo-3-oxobutanoate under basic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohol derivatives .
Scientific Research Applications
Methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate: Similar structure but lacks the methyl group at the 5-position.
Ethyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate: Similar structure but has an ethyl ester instead of a methyl ester.
2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but has a carboxylic acid group instead of an ester.
Uniqueness
Methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate is unique due to the presence of both the aminoethyl and methyl groups, which can influence its reactivity and biological activity. The specific arrangement of these functional groups can enhance its interactions with biological targets and improve its stability under various conditions .
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
methyl 2-(2-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-5-7(8(11)12-2)10-6(13-5)3-4-9/h3-4,9H2,1-2H3 |
InChI Key |
GPJNZGIIEXSATP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)CCN)C(=O)OC |
Origin of Product |
United States |
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